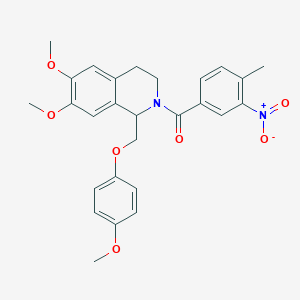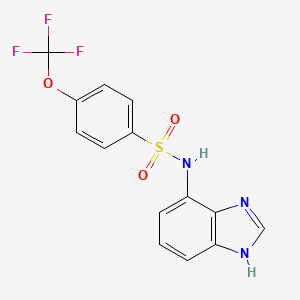![molecular formula C25H27ClN6O4S B11228057 N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11228057.png)
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, a triazole ring, and a benzoxazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the morpholine derivative, followed by the introduction of the triazole and benzoxazine moieties. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and morpholine sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The morpholine and triazole rings are known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The benzoxazine moiety may also play a role in the compound’s overall activity by stabilizing the molecular structure and enhancing its binding affinity to targets.
Vergleich Mit ähnlichen Verbindungen
N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can be compared with similar compounds such as:
4-Benzoylmorpholine: Shares the morpholine ring but lacks the triazole and benzoxazine moieties.
3-chloro-N-{[4-(morpholin-4-yl)phenyl]methyl}aniline: Contains the morpholine and chloro groups but differs in the overall structure.
N-[3-chloro-4-(morpholin-4-yl)phenyl]naphthalene-1-carboxamide: Similar in having the morpholine and chloro groups but with a naphthalene ring instead of the triazole and benzoxazine moieties.
Eigenschaften
Molekularformel |
C25H27ClN6O4S |
|---|---|
Molekulargewicht |
543.0 g/mol |
IUPAC-Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H27ClN6O4S/c1-16(32-20-5-3-4-6-21(20)36-14-23(32)34)24-28-29-25(30(24)2)37-15-22(33)27-17-7-8-19(18(26)13-17)31-9-11-35-12-10-31/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,27,33) |
InChI-Schlüssel |
GKHFIPSYPVMQAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NN=C(N1C)SCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)N4C(=O)COC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-4-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11227993.png)
![7-(5-Bromo-2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11228003.png)
![2-methoxy-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11228007.png)
![6-Allyl-N-(2,4-dimethyl-3-pentanyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11228010.png)
![N-(3-fluorophenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11228019.png)
![5-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide](/img/structure/B11228021.png)
![2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B11228023.png)
![N-(3-chlorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11228029.png)
![2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B11228039.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B11228043.png)
![N-(2-ethoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11228059.png)

![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B11228064.png)
